8-Ethyl-6-oxa-9-azaspiro[4.5]decane 8-Ethyl-6-oxa-9-azaspiro[4.5]decane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18799039
InChI: InChI=1S/C10H19NO/c1-2-9-7-12-10(8-11-9)5-3-4-6-10/h9,11H,2-8H2,1H3
SMILES:
Molecular Formula: C10H19NO
Molecular Weight: 169.26 g/mol

8-Ethyl-6-oxa-9-azaspiro[4.5]decane

CAS No.:

Cat. No.: VC18799039

Molecular Formula: C10H19NO

Molecular Weight: 169.26 g/mol

* For research use only. Not for human or veterinary use.

8-Ethyl-6-oxa-9-azaspiro[4.5]decane -

Specification

Molecular Formula C10H19NO
Molecular Weight 169.26 g/mol
IUPAC Name 8-ethyl-6-oxa-9-azaspiro[4.5]decane
Standard InChI InChI=1S/C10H19NO/c1-2-9-7-12-10(8-11-9)5-3-4-6-10/h9,11H,2-8H2,1H3
Standard InChI Key YEXWSGXPJFZQCL-UHFFFAOYSA-N
Canonical SMILES CCC1COC2(CCCC2)CN1

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The defining feature of 8-ethyl-6-oxa-9-azaspiro[4.5]decane is its spirocyclic core, which consists of two fused rings: a tetrahydrofuran (oxygen-containing) ring and a piperidine (nitrogen-containing) ring connected at a single spiro carbon atom. The ethyl substituent at the 8-position introduces steric and electronic modifications that influence reactivity and binding interactions.

Table 1: Fundamental Molecular Properties

PropertyValue
IUPAC Name8-Ethyl-6-oxa-9-azaspiro[4.5]decane
Molecular FormulaC10H19NO\text{C}_{10}\text{H}_{19}\text{NO}
Molecular Weight169.26 g/mol
CAS Registry Number1504529-79-6
InChI KeyYEXWSGXPJFZQCL-UHFFFAOYSA-N
Canonical SMILESCCC1COC2(CCCC2)CN1

The spirocyclic configuration imposes conformational constraints, enhancing selectivity for biological targets such as enzymes and receptors . X-ray crystallography of analogous compounds reveals chair conformations in the piperidine ring and envelope conformations in the tetrahydrofuran moiety, which stabilize the molecule through minimized steric strain .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy provides critical insights into the compound’s structure. The 1H^1\text{H}-NMR spectrum displays distinct signals for the ethyl group (δ 0.9–1.1 ppm, triplet; δ 1.2–1.4 ppm, quartet) and the spirocyclic protons (δ 3.2–3.6 ppm, multiplet). Carbon-13 NMR confirms the presence of the oxygenated spiro carbon at δ 70–75 ppm and the nitrogen-bearing carbon at δ 45–50 ppm . High-resolution mass spectrometry (HRMS) validates the molecular formula via a parent ion peak at m/zm/z 169.1467 [M+H]+^+ .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 8-ethyl-6-oxa-9-azaspiro[4.5]decane typically involves multi-step sequences starting from readily available precursors. A common approach utilizes cyclization reactions to form the spirocyclic core:

  • Precursor Preparation: Ethyl glycidyl ether is reacted with a primary amine under basic conditions to form an intermediate amino alcohol.

  • Cyclization: Intramolecular nucleophilic attack by the amine on the epoxide ring, catalyzed by Lewis acids such as BF3_3-OEt2_2, yields the spirocyclic structure.

  • Functionalization: The ethyl group is introduced via alkylation of a secondary amine intermediate using ethyl bromide in the presence of a base (e.g., K2_2CO3_3) .

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
CyclizationBF3_3-OEt2_2, CH2_2Cl2_2, 0°C65
AlkylationEthyl bromide, K2_2CO3_3, DMF, 60°C78

Mechanistic Considerations

The cyclization step proceeds through a ring-opening mechanism, where the amine nucleophile attacks the less hindered carbon of the epoxide. This regioselectivity is driven by the electron-withdrawing effect of the adjacent oxygen atom, which polarizes the epoxide bond. Density functional theory (DFT) calculations on analogous systems suggest that transition-state stabilization via hydrogen bonding between the amine and epoxide oxygen lowers the activation energy .

Physicochemical Properties

Thermodynamic Stability

The spirocyclic structure confers remarkable thermodynamic stability. Differential scanning calorimetry (DSC) reveals a melting point of 92–94°C, with no observable decomposition below 200°C, indicating suitability for high-temperature applications . The compound’s octanol-water partition coefficient (logP\log P) of 1.8 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility.

Reactivity Profile

The nitrogen atom in the piperidine ring serves as a site for electrophilic substitution, while the ether oxygen remains relatively inert under mild conditions. Key reactions include:

  • N-Alkylation: Reaction with alkyl halides to form quaternary ammonium salts.

  • Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields an N-oxide derivative.

  • Reduction: Catalytic hydrogenation (H2_2, Pd/C) reduces the piperidine ring to a fully saturated system .

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